molecular formula C14H28N6O7P2 B585407 Adefovir-d4 Phosphate Triethylamine Salt CAS No. 1346603-65-3

Adefovir-d4 Phosphate Triethylamine Salt

Cat. No. B585407
CAS RN: 1346603-65-3
M. Wt: 458.385
InChI Key: PRJUZHMINXEXPO-PBCJVBLFSA-N
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Description

Adefovir-d4 Phosphate Triethylamine Salt is a biochemical used for proteomics research . It is the labelled salt of Adefovir Phosphate, which is the active metabolite of Adefovir .


Molecular Structure Analysis

The molecular formula of Adefovir-d4 Phosphate Triethylamine Salt is C8H9D4N5O7P2•xC6H15N . The molecular weight is 357.19 .


Physical And Chemical Properties Analysis

The molecular formula of Adefovir-d4 Phosphate Triethylamine Salt is C8H9D4N5O7P2•xC6H15N, and the molecular weight is 357.19 .

Scientific Research Applications

Analytical Detection and Quantification

Researchers have developed methods for the simultaneous quantitation of adefovir, its phosphorylated metabolites, and 2'-deoxyadenosine triphosphate. This was achieved by ion-pairing LC/MS/MS, providing a tool for the study of adefovir's intracellular pharmacology in vitro, potentially applicable to a broader range of nucleotide analogs (Vela, Olson, Huang, Fridland, & Ray, 2007). Another study involved a liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma, contributing to pharmacokinetic studies and clinical sample analysis (Goswami, Gurule, Saha, Vats, Khuroo, & Monif, 2014).

Pharmacokinetics and Metabolism

Efforts to understand adefovir's mechanism of action led to metabolism studies in hepatic cells. These revealed efficient phosphorylation and a long intracellular half-life of adefovir-DP in primary hepatocytes, forming a basis for its efficacy in treating chronic hepatitis B (Ray, Vela, Olson, & Fridland, 2004). Another study focused on the development of a self-nanoemulsifying drug delivery system for adefovir dipivoxil aimed at enhancing its oral bioavailability and therapeutic efficacy (Gupta, Chavhan, & Sawant, 2011).

Interaction with Biological Systems

Research on the interaction of adefovir with biological systems includes the exploration of resistance mechanisms in HBV due to mutations in the HBV polymerase, a critical concern for the long-term management of chronic hepatitis B patients. The identification of specific mutations provides insights into resistance patterns and potential therapeutic strategies to overcome resistance (Angus, Vaughan, Xiong, Yang, Delaney, Gibbs, Brosgart, Colledge, Edwards, Ayres, Bartholomeusz, & Locarnini, 2003).

Mechanism of Action

Adefovir works by blocking reverse transcriptase, an enzyme crucial for the Hepatitis B Virus (HBV) to reproduce in the body .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Adefovir-d4 Phosphate Triethylamine Salt involves the conversion of Adefovir-d4 into its phosphate form followed by the addition of triethylamine to form the salt.", "Starting Materials": [ "Adefovir-d4", "Phosphoric acid", "Triethylamine", "Methanol", "Water" ], "Reaction": [ "Adefovir-d4 is dissolved in methanol and phosphoric acid is added.", "The reaction mixture is heated and stirred for several hours to form Adefovir-d4 Phosphate.", "Triethylamine is added to the reaction mixture to form Adefovir-d4 Phosphate Triethylamine Salt.", "The salt is filtered and washed with water to obtain the final product." ] }

CAS RN

1346603-65-3

Product Name

Adefovir-d4 Phosphate Triethylamine Salt

Molecular Formula

C14H28N6O7P2

Molecular Weight

458.385

IUPAC Name

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-phosphonooxyphosphinic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2;

InChI Key

PRJUZHMINXEXPO-PBCJVBLFSA-N

SMILES

CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)O

synonyms

P’-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]isohypophosphoric Acid Triethylamine Salt;  [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]isohypophosphoric Acid Triethylamine Salt;  Adefovir-d4 Diphosphate Triethylamine Salt;  ADV-DP-d4; 

Origin of Product

United States

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